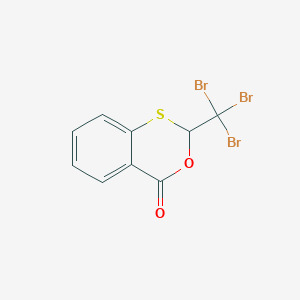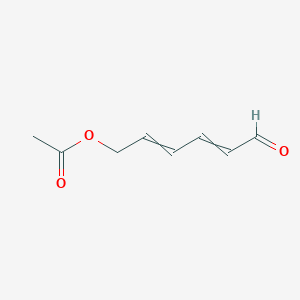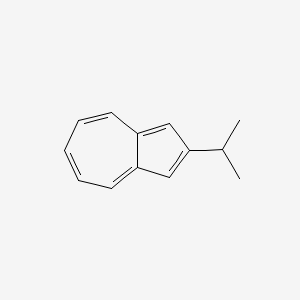
2-(Propan-2-yl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)azulene is an aromatic hydrocarbon characterized by its unique chemical structure, which consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is a derivative of azulene, known for its distinctive blue color and interesting biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)azulene typically involves the aromatization of hydro derivatives. One common method starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms obtained from the ring-opening of pyridine. Pyrrolidine is often used as a reagent, and continuous steam distillation and extraction are employed for workup .
Industrial Production Methods: Industrial production methods for azulene derivatives, including this compound, often involve the extraction from natural sources such as essential oils of plants like Matricaria chamomilla and Achillea millefolium .
Chemical Reactions Analysis
Types of Reactions: 2-(Propan-2-yl)azulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like p-chloranil.
Reduction: Sodium borohydride is commonly used for the Luche reduction to alcohol.
Substitution: The compound can undergo substitution reactions, such as the 2+2 cycloaddition with dichloro ketene.
Common Reagents and Conditions:
Oxidation: p-Chloranil
Reduction: Sodium borohydride
Substitution: Dichloro ketene
Major Products Formed:
Oxidation: Formation of oxidized azulene derivatives
Reduction: Formation of azulene alcohols
Substitution: Formation of substituted azulene derivatives
Scientific Research Applications
2-(Propan-2-yl)azulene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)azulene involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes. It also regulates the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
Comparison with Similar Compounds
Guaiazulene: A derivative of azulene, guaiazulene is a bicyclic sesquiterpene found in essential oils of guaiac and chamomile.
Chamazulene: Another azulene derivative with similar biological properties.
Comparison: 2-(Propan-2-yl)azulene is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Unlike guaiazulene and chamazulene, this compound has shown potential in a broader range of applications, including optoelectronic devices and advanced medical therapies .
Properties
CAS No. |
92025-84-8 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-propan-2-ylazulene |
InChI |
InChI=1S/C13H14/c1-10(2)13-8-11-6-4-3-5-7-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
SGXXWHQQGCFGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
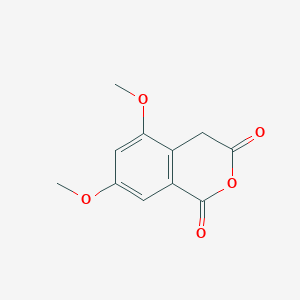
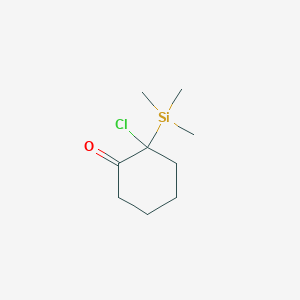
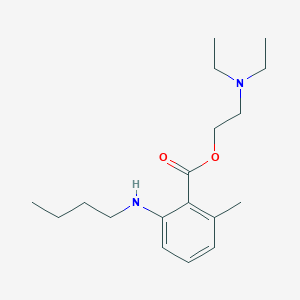

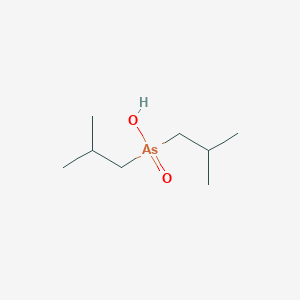
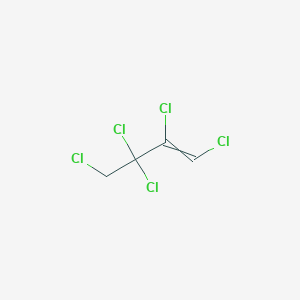
![6-[2-(1,3-Thiazol-2-yl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14349924.png)
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3-carbaldehyde](/img/structure/B14349930.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
